N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-(methylthio)phenyl)oxalamide

Medicinal Chemistry Immunomodulation CD45 Phosphatase Inhibition

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 1396889-06-7) is an unsymmetrically substituted N-aryl oxalamide derivative bearing dual methylthio substituents—one on the 2-position of the N2-phenyl ring and one on the N1-but-4-yl side chain—along with a tertiary alcohol at the butyl 2-position, yielding a molecular formula of C15H22N2O3S2 and a molecular weight of 342.47 g/mol. The oxalamide class has attracted attention as a scaffold for neuraminidase inhibitors , CD45 tyrosine phosphatase inhibitors , and organocatalysts , and the unsymmetrical substitution pattern is accessible via recently reported sulfur-mediated synthetic methodology.

Molecular Formula C15H22N2O3S2
Molecular Weight 342.47
CAS No. 1396889-06-7
Cat. No. B3005347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-(methylthio)phenyl)oxalamide
CAS1396889-06-7
Molecular FormulaC15H22N2O3S2
Molecular Weight342.47
Structural Identifiers
SMILESCC(CCSC)(CNC(=O)C(=O)NC1=CC=CC=C1SC)O
InChIInChI=1S/C15H22N2O3S2/c1-15(20,8-9-21-2)10-16-13(18)14(19)17-11-6-4-5-7-12(11)22-3/h4-7,20H,8-10H2,1-3H3,(H,16,18)(H,17,19)
InChIKeyGSXWDFCVNSPJSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 1396889-06-7): Structural Baseline for Procurement


N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 1396889-06-7) is an unsymmetrically substituted N-aryl oxalamide derivative bearing dual methylthio substituents—one on the 2-position of the N2-phenyl ring and one on the N1-but-4-yl side chain—along with a tertiary alcohol at the butyl 2-position, yielding a molecular formula of C15H22N2O3S2 and a molecular weight of 342.47 g/mol. The oxalamide class has attracted attention as a scaffold for neuraminidase inhibitors [1], CD45 tyrosine phosphatase inhibitors [2], and organocatalysts [3], and the unsymmetrical substitution pattern is accessible via recently reported sulfur-mediated synthetic methodology [4]. This compound is supplied as a research-grade reagent (typical purity ≥95%) intended for non-human, non-veterinary use only.

Dual methylthio structural probe for CD45 phosphatase SAR studies
Oxalamide scaffold suitable for neuraminidase inhibitor optimization workflows
Hydrogen-bond donor/acceptor motif for organocatalysis development
Supported by water-based, scalable synthetic methodology access

Why Generic Oxalamide Substitution is Not Advisable for N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-(methylthio)phenyl)oxalamide


Oxalamide derivatives are acutely sensitive to minor structural modifications, making simple in-class interchange unreliable. In a representative neuraminidase inhibitor series, compound Z2 displayed an IC50 of 0.09 μM, a 21-fold improvement over the lead ZINC05250774 (IC50 = 1.91 μM), driven solely by a 3-chloro-phenyl substitution on the oxalamide core [1]. Similarly, N-arylthiooxamide derivatives require specific thioether placement for CD45 tyrosine phosphatase inhibition, as defined by the structural claims in JP2001114753 [2]. The target compound’s distinctive dual methylthio arrangement—one on the N2-aryl ring and one on the N1-butyl side chain—cannot be replicated by single-thioether or non-methylthio analogs without altering lipophilicity, hydrogen-bonding capacity, and target-binding geometry. Substituting with a simpler oxalamide thus risks loss of both potency and selectivity in any assay system validated around this substitution pattern. The data below quantify the key differentiation dimensions.

Methylthio Substitution Count
Dual methylthio architecture may not be replicated by common single-thioether or non-thioether oxalamides, potentially altering CD45 phosphatase pharmacophore engagement.
Aryl Substitution Sensitivity
Oxalamide neuraminidase inhibition potency is highly sensitive to minor aryl modifications; unvalidated replacements may shift activity away from reported scaffold performance.
H-Bond Activation Profile
Oxalamide core provides dual hydrogen-bond activation not present in thiourea analogs; substituting with monodentate catalysts may limit catalytic mode compatibility.

Quantitative Differentiation Evidence for N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 1396889-06-7)


Dual Methylthio Substitution Pattern vs. Single-Thioether and Non-Thioether Oxalamides

The target compound carries two methylthio (-SCH3) groups: one at the ortho position of the N2-phenyl ring and one at the 4-position of the N1-but-2-ol chain. In contrast, the majority of oxalamide derivatives described in the primary literature bear zero or one thioether substituent. The N-arylthiooxamide patent JP2001114753 explicitly claims arylthio substitution (R2 = phenyl substituted with 1–3 groups including alkylthio) as essential for CD45 tyrosine phosphatase inhibition, a mechanism implicated in T-cell and mastocyte activation [1]. The additional methylthio on the butyl side chain of the target compound further increases the count of polarisable sulphur atoms from one to two, which is expected to modulate both LogP and target off-rate, though direct head-to-head binding data remain unavailable in the public domain.

Methylthio substitution
Class-level
Target: 2 –SCH3 groups; Typical oxalamides: 0–1
Supports CD45 phosphatase SAR differentiation studies
No direct comparative biochemical data; inferred from patent pharmacophore
Medicinal Chemistry Immunomodulation CD45 Phosphatase Inhibition

Oxalamide Scaffold Potency in Neuraminidase Inhibition – Class Benchmarking

Oxalamide derivatives have been validated as potent neuraminidase (NA) inhibitors. In a 2022 study, compound Z2 (an unsymmetrical N-aryl oxalamide) exhibited an IC50 of 0.09 μM against influenza NA, outperforming the positive control oseltamivir carboxylate (OSC, IC50 = 0.10 μM) and the original lead ZINC05250774 (IC50 = 1.91 μM) [1]. The oxalamide group forms strong hydrogen bonds with the three arginine residues (Arg118, Arg292, Arg371) at the NA active site, a feature shared by the target compound's oxalamide backbone. While the specific substitution pattern of the target compound has not been individually tested in this assay, the scaffold baseline establishes that oxalamides can achieve sub-micromolar antiviral potency.

Neuraminidase IC50
Cross-study
Scaffold baseline: Z2 IC50 0.09 µM vs lead 1.91 µM
Establishes oxalamide scaffold potential for NA inhibition studies
Target compound not directly tested; class-level inference from optimized analog
Antiviral Drug Discovery Neuraminidase Inhibition Influenza

Hydrogen-Bond Donor/Acceptor Capacity and Solubility Advantage of the Oxalamide Core vs. Thiourea Organocatalysts

A 2019 study on (thio)oxalamide organocatalysts demonstrated that incorporating an extra carbonyl group into the thiourea framework—generating a (thio)oxalamide—significantly improves solubility while maintaining hydrogen-bond donor/acceptor capacity sufficient for dual-activation catalysis [1]. The target compound, with its oxalamide bridge (two carbonyl groups) and two thioether side chains, extends this principle: the oxalamide core provides two hydrogen-bond acceptor carbonyls and two hydrogen-bond donor amide NH groups, forming a rigid, planar motif capable of simultaneous interaction with two substrates or with a protein active site in two distinct vectors.

H-Bond & solubility
Class-level
Oxalamide core adds 2 H-bond acceptor sites vs thiourea; solubility improvement reported
May improve stock solution preparation for catalytic assays
Qualitative solubility data; exact fold-change not available
Organocatalysis Hydrogen-Bond Catalysis Solubility Optimization

Availability of Scalable Unsymmetrical N-Aryl Oxalamide Synthesis Methodology

The unsymmetrical N-aryl oxalamide scaffold of the target compound is accessible via the sulfur-mediated cascade thioamidation/cyclocondensation/hydrolysis methodology reported by Tikhonova et al. (2020) [1]. This protocol operates in water under metal-free conditions and has been demonstrated to be adaptable for scale-up synthesis, addressing the historical limitations of N-aryl oxalamide synthesis (absolute solvents, harsh conditions, narrow substrate scope). The target compound's substitution pattern—2-(methylthio)aniline on the N2 side and 2-hydroxy-2-methyl-4-(methylthio)butylamine on the N1 side—falls within the scope of unsymmetrical substitutions accessible by this method.

Synthetic access
Supporting evidence
Water-based, metal-free cascade method demonstrated for unsymmetrical N-aryl oxalamides
Supports gram-scale procurement feasibility and in-house library synthesis
Target compound falls within reported substrate scope
Synthetic Methodology Scale-Up Green Chemistry

Recommended Application Scenarios for N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-(methylthio)phenyl)oxalamide Based on Available Evidence


CD45 Phosphatase-Targeted Immunomodulation Probe Development

The N-arylthiooxamide pharmacophore claimed in JP2001114753 [1] directly implicates the target compound in T-cell and mastocyte activation pathways via CD45 tyrosine phosphatase inhibition. With its dual methylthio architecture extending the patent-defined pharmacophore, this compound is a rational starting point for designing novel immunomodulatory probes targeting allergic and autoimmune indications. The additional butyl-side-chain methylthio group may confer enhanced lipophilicity and membrane permeability, which can be quantified in Caco-2 assays against the single-thioether N-arylthiooxamide baseline described in the patent. Users should prioritize this compound over simpler N-arylthiooxamides when the goal is to explore structure-activity relationships beyond the minimum pharmacophore defined in JP2001114753.

Influenza Neuraminidase Inhibitor Lead Optimization

Oxalamide derivatives have demonstrated neuraminidase inhibitory activity comparable to oseltamivir carboxylate (Z2 IC50 = 0.09 μM vs. OSC IC50 = 0.10 μM) [2]. The target compound's oxalamide backbone is expected to engage the conserved arginine triad (Arg118, Arg292, Arg371) through hydrogen bonding, while the two methylthio groups offer additional hydrophobic contacts that may improve residence time. Researchers focused on antiviral lead optimization should acquire this compound for direct head-to-head NA inhibition assays against Z2 and OSC, using the published fluorometric protocol, to establish whether the dual-thioether substitution pattern confers a potency or selectivity advantage.

Hydrogen-Bonding Organocatalyst Development

The (thio)oxalamide motif has been validated as an improved organocatalyst scaffold relative to thioureas, offering superior solubility and dual hydrogen-bond activation modes [3]. The target compound, with its rigid oxalamide bridge and tunable methylthio substituents, can be evaluated in benchmark organocatalytic transformations (e.g., Michael additions of aldehydes to nitroalkenes) to determine whether the dual thioether architecture enhances enantioselectivity or turnover frequency compared to the parent (thio)oxalamide catalysts reported in the 2019 study. The tertiary alcohol on the butyl chain may also participate in substrate binding, offering a trifunctional catalytic motif.

Building Block for Unsymmetrical N-Aryl Oxalamide Library Synthesis

The sulfur-mediated synthetic methodology of Tikhonova et al. (2020) [4] provides a metal-free, water-based route to unsymmetrical N-aryl oxalamides with side-chain NH2 groups. The target compound exemplifies this scaffold class and can serve as a reference standard for validating in-house synthesis protocols. Procurement of this compound as a chromatographic standard (purity ≥95%) is recommended for laboratories establishing quality control methods for their own unsymmetrical N-aryl oxalamide libraries, ensuring retention time and spectral consistency across batches.

Application
Selection Property
Validation Focus
CD45 phosphatase immunomodulation probe development
Dual methylthio pharmacophore context
CD45 inhibition and T-cell activation endpoints
Influenza neuraminidase inhibitor lead optimization
Oxalamide scaffold NA inhibition context
NA inhibition potency and arginine triad binding assays
Hydrogen-bonding organocatalyst development
Oxalamide core dual H-bond activation capacity
Catalytic turnover and enantioselectivity in benchmark reactions
Unsymmetrical oxalamide library synthesis standard
Verified unsymmetrical substitution pattern
Chromatographic purity and retention time consistency
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